N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
説明
N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative characterized by a trifluoromethyl-substituted aniline moiety and a methoxyphenyl-substituted pyridazinone core. The compound features:
- Aniline moiety: A 4-fluoro-3-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects and steric bulk.
- Pyridazinone core: A 6-oxopyridazin-1(6H)-yl scaffold with a 4-methoxyphenyl substituent at position 2.
- Linker: A butanamide chain connecting the aniline and pyridazinone units at position 4 of the pyridazinone ring.
The trifluoromethyl and methoxy groups may influence solubility, metabolic stability, and target binding .
特性
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N3O3/c1-32-16-7-4-14(5-8-16)19-10-11-21(31)29(28-19)12-2-3-20(30)27-15-6-9-18(23)17(13-15)22(24,25)26/h4-11,13H,2-3,12H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILJLTUFIERRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, identified by its CAS number 952987-74-5, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesizing information from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 449.4 g/mol
- Structural Features : The presence of fluorine and methoxy groups suggests enhanced biological activity and stability.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has been evaluated in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, trifluoromethylated derivatives have shown promising results against various cancer cell lines:
- Activity against Cancer Cell Lines : Compounds similar to this butanamide were tested against the National Cancer Institute's (NCI) 60 human tumor cell line panel, revealing selective cytotoxicity towards leukemia and lung cancer cells .
| Cell Line | IC50 (µM) | Type |
|---|---|---|
| RPMI-8226 | 10.11 | Myeloma |
| A549 | 7.7 | Non-Small Cell Lung Cancer |
| A498 | 10.5 | Renal Cancer |
The mechanism through which N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide exerts its effects may involve:
- Enzyme Inhibition : Similar compounds have demonstrated inhibition of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer activity, there is evidence suggesting that derivatives of this compound may possess anti-inflammatory and antimicrobial properties. These effects are often attributed to the presence of electron-withdrawing groups like fluorine, which can enhance the interaction with biological targets .
Case Studies and Experimental Findings
- Study on Trifluoromethylated Compounds : A study evaluated a series of trifluoromethylated derivatives for their anticancer properties. The results indicated significant activity against multiple cancer types, particularly in leukemia cell lines .
- In Silico Studies : Computational studies have predicted that modifications to the phenyl and pyridazinone moieties can enhance the binding affinity to target proteins involved in cancer pathways, suggesting avenues for drug development .
科学的研究の応用
Medicinal Chemistry
N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : Research indicates potential antimicrobial activities, which could lead to the development of new antibiotics .
Biological Research
The compound's unique structural features make it a valuable tool in biological studies:
- Biochemical Pathway Analysis : It can be used to probe specific biochemical pathways due to its ability to interact with various biomolecules.
- Drug Discovery : Its structural analogs serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.
Material Science
In addition to its biological applications, this compound is also explored in material science:
- Polymer Chemistry : It can be utilized as a building block in the synthesis of advanced polymers with enhanced properties such as thermal stability and chemical resistance .
- Nanotechnology : The compound's unique properties may contribute to the development of nanomaterials for various applications, including drug delivery systems.
Case Studies and Research Findings
類似化合物との比較
Compound 1: N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Key difference: The pyridazinone core bears a 4-fluorophenyl group instead of 4-methoxyphenyl.
- Implications: Electron effects: Fluorine is electron-withdrawing, reducing electron density on the pyridazinone ring compared to the methoxy group (electron-donating). This may alter reactivity or hydrogen-bonding interactions. Metabolic stability: Fluorine is less prone to oxidative metabolism than methoxy, possibly extending half-life.
Compound 2: N-(4-Fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide
- Key differences: Pyridazinone substituent: 4-methylphenyl (electron-donating methyl group) instead of 4-methoxyphenyl. Amide position: The butanamide chain is at position 2 of the pyridazinone ring.
- Conformational flexibility: Position 2 linkage may restrict rotational freedom compared to position 4, altering target engagement.
Variations in the Aniline Moiety
Compound 1 vs. Target Compound
- Target compound : 4-fluoro-3-(trifluoromethyl)phenyl.
- Hydrophobicity: Trifluoromethyl increases clogP by ~1.2 units, favoring hydrophobic binding pockets but risking solubility limitations.
Structural Comparison Table
Hypothetical Pharmacological Implications
While direct activity data are unavailable in the provided evidence, structural analogs suggest:
- Target compound : The 4-methoxyphenyl group may improve solubility for oral bioavailability, while the trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
- Compound 1 : Higher lipophilicity could favor CNS penetration but increase plasma protein binding.
- Compound 2 : Position 2 amide linkage might reduce off-target effects due to restricted conformation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
